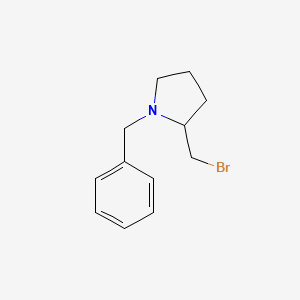
2-ブロモ-5-クロロピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloropyridine-3-carbonitrile is an organic compound with the molecular formula C6H2BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
科学的研究の応用
2-Bromo-5-chloropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential intermediate in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
Target of Action
It’s known that similar compounds can affect the respiratory system .
Mode of Action
It’s known that similar compounds can interact with their targets via palladium-catalyzed amination .
Biochemical Pathways
It’s known that similar compounds can be involved in halogen-exchange reactions and suzuki coupling .
Pharmacokinetics
It’s known that similar compounds have a molecular weight of 21745, which can influence their bioavailability .
Result of Action
It’s known that similar compounds can have toxic effects, particularly on the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-chloropyridine-3-carbonitrile. For instance, the compound’s boiling point is 285 ºC , suggesting that it can remain stable under high-temperature conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-carbonitrile typically involves halogenation and nitrile formation reactions. One common method is the bromination of 5-chloropyridine-3-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process.
Industrial Production Methods
Industrial production of 2-Bromo-5-chloropyridine-3-carbonitrile may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process .
化学反応の分析
Types of Reactions
2-Bromo-5-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Hydrogen gas with a metal catalyst or hydride reagents like lithium aluminum hydride.
Major Products Formed
Substitution: Products with different functional groups replacing the halogen atoms.
Coupling: Biaryl compounds with extended conjugation.
Reduction: Amines derived from the nitrile group.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Similar structure but lacks the nitrile group.
3-Bromo-2-chloropyridine: Different position of the bromine and chlorine atoms.
2-Bromo-5-chloropyridine: Lacks the nitrile group but has similar halogenation.
Uniqueness
2-Bromo-5-chloropyridine-3-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, making it a versatile intermediate for various synthetic applications .
特性
IUPAC Name |
2-bromo-5-chloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSKXYROHCSOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857691 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-81-0 |
Source


|
| Record name | 2-Bromo-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)












![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane](/img/structure/B571965.png)
